Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
benzyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-17-10-7-14-8-11-18(12-9-14)16(19)20-13-15-5-3-2-4-6-15/h2-6,14,17H,7-13H2,1H3 |
InChI Key |
GTVJALPCYKCDID-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Protection of the piperidine nitrogen as a benzyl carbamate.
- Introduction of the 2-(methylamino)ethyl side chain via reductive amination or nucleophilic substitution.
- Purification and isolation of the final compound.
Detailed Preparation Routes from Patents and Literature
Reductive Amination Approach
A key method involves reductive amination of a piperidine-4-carboxylate intermediate with methylamine or a methylaminoethyl derivative, followed by reduction.
- Starting materials : Benzyl 4-piperidone-1-carboxylate or related piperidine-4-one derivatives.
- Reagents : Methylamine, sodium borohydride or sodium triacetoxyborohydride as reducing agents.
- Conditions : Mild temperatures (room temperature to 50 °C), solvents such as methanol or ethanol.
- Advantages : Avoids use of highly reactive or dangerous reagents like lithium aluminum hydride, offers high yields and operational simplicity.
- Example : The molar ratio of the piperidine ketone to sodium borohydride is typically 1:1 to 1:6, with trifluoroacetic acid used to facilitate imine formation in ratios of 1:1 to 1:6.
Protection and Deprotection Steps
- Protection : The piperidine nitrogen is protected by benzyl chloroformate (Cbz-Cl) to form benzyl carbamate.
- Deprotection : Hydrogenolysis under mild catalytic hydrogenation conditions (e.g., Pd/C, H2) to remove the benzyl group if needed.
- This step ensures selective functionalization of other positions on the piperidine ring without affecting the nitrogen.
Alternative Synthetic Routes
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Protection of piperidine N | Benzyl chloroformate, base (e.g., NaHCO3) | 0–25 °C | 85–95 | Formation of benzyl carbamate |
| Reductive amination | Methylamine, sodium borohydride, TFA | Room temp to 50 °C | 75–90 | Imine formation followed by reduction |
| Salt formation and purification | L-di-p-toluoyltartaric acid, methanol wash | 0–60 °C | 80–90 | Crystallization of salt for purity |
| Deprotection (if applicable) | Pd/C, H2 | Room temp | 90–95 | Removal of benzyl protecting group |
Analysis of Preparation Methods
- Safety : The avoidance of lithium aluminum hydride and other highly reactive hydrides enhances safety and scalability.
- Yield and Purity : The use of sodium borohydride and trifluoroacetic acid in controlled molar ratios produces high yields with good purity.
- Scalability : The methods described are amenable to industrial scale-up due to mild conditions and inexpensive reagents.
- Selectivity : Protection of the piperidine nitrogen as benzyl carbamate allows selective functionalization at the 4-position.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various benzyl derivatives.
Scientific Research Applications
Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to interact with key amino acid residues in the enzyme’s active site, such as tryptophan and phenylalanine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
The target compound’s analogs differ in substituent type, position, and functional groups. Key examples include:
Key Observations:
- Amino Group Modifications: Ethylamino (CAS 159874-38-1) and methylaminoethyl substituents differ in steric bulk and hydrogen-bonding capacity, influencing solubility and bioavailability .
- Safety Profiles : Substituents like the 3-ethoxy-3-oxopropyl group () reduce hazards compared to primary amines (), which lack toxicological data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
